1-(3,4-Dimethoxyphenyl)heptan-1-one
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Overview
Description
1-(3,4-Dimethoxyphenyl)heptan-1-one is an organic compound with the molecular formula C15H22O3 and a molecular weight of 250.3334 . This compound is characterized by the presence of a heptanone backbone substituted with a 3,4-dimethoxyphenyl group. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
The synthesis of 1-(3,4-Dimethoxyphenyl)heptan-1-one typically involves the reaction of heptanoic acid with 1,2-dimethoxybenzene in the presence of heptanoyl chloride . The reaction conditions often require a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing advanced equipment and optimized reaction conditions to maximize efficiency and output.
Chemical Reactions Analysis
1-(3,4-Dimethoxyphenyl)heptan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol, often using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents employed.
Scientific Research Applications
1-(3,4-Dimethoxyphenyl)heptan-1-one has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and as a precursor for the synthesis of more complex molecules
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxyphenyl)heptan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and signal transduction pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
1-(3,4-Dimethoxyphenyl)heptan-1-one can be compared with similar compounds such as:
1-(3,5-Dimethoxyphenyl)heptan-1-one: This compound has a similar structure but with methoxy groups at different positions on the phenyl ring, leading to different chemical and biological properties.
1-(3,4-Dimethoxyphenyl)propan-1-one: This compound has a shorter carbon chain, which affects its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the length of its carbon chain, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)heptan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3/c1-4-5-6-7-8-13(16)12-9-10-14(17-2)15(11-12)18-3/h9-11H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPDFTBFBWLACSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)C1=CC(=C(C=C1)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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